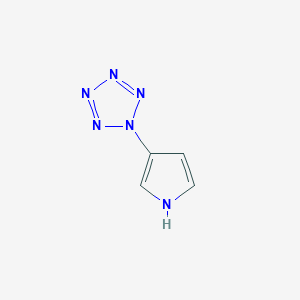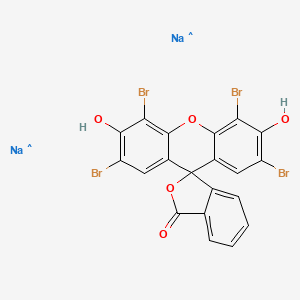
2,5-Bis(2-methoxyethoxy)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-methoxyethoxy)terephthalic acid is an organic compound with the molecular formula C22H34O12 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with 2-methoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methoxyethoxy)terephthalic acid typically involves the reaction of terephthalic acid with 2-methoxyethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the required specifications for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-methoxyethoxy)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce diols or alcohols.
Applications De Recherche Scientifique
2,5-Bis(2-methoxyethoxy)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-methoxyethoxy)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions play a crucial role in its applications in materials science and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: The parent compound, which lacks the methoxyethoxy groups.
2,5-Bis(2-hydroxyethoxy)terephthalic acid: A similar compound with hydroxyethoxy groups instead of methoxyethoxy groups.
2,5-Bis(2-ethoxyethoxy)terephthalic acid: Another derivative with ethoxyethoxy groups.
Uniqueness
2,5-Bis(2-methoxyethoxy)terephthalic acid is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of methoxyethoxy groups enhances its solubility in organic solvents and its ability to form hydrogen bonds, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O8 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
2,5-bis(2-methoxyethoxy)terephthalic acid |
InChI |
InChI=1S/C14H18O8/c1-19-3-5-21-11-7-10(14(17)18)12(22-6-4-20-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ILCXBZXGJSPEPF-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1C(=O)O)OCCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
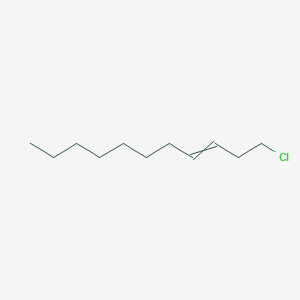
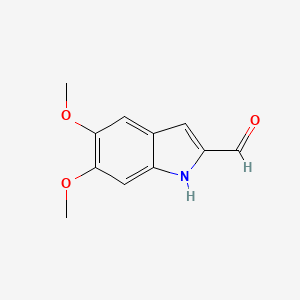
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)

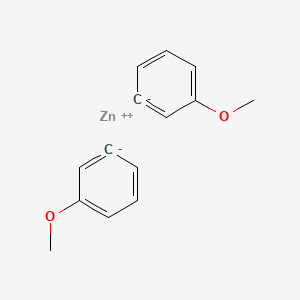


![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
